Subnanomolar FABP3 Binding Affinity: Kd = 0.200 nM in SPR Assay
N-(2,6-diethylphenyl)-3-phenylpropanamide demonstrates exceptional binding affinity to human fatty acid binding protein 3 (FABP3), with a dissociation constant (Kd) of 0.200 nM as determined by surface plasmon resonance (SPR) using recombinant human FABP3 expressed in Escherichia coli BL21 (DE3) in DMPC liposomes [1]. This subnanomolar affinity represents a high-potency interaction with the heart-type fatty acid binding protein, which has been implicated in intracellular long-chain fatty acid transport and cardiovascular disease pathways [2].
| Evidence Dimension | Binding affinity to human FABP3 (Kd) |
|---|---|
| Target Compound Data | Kd = 0.200 nM |
| Comparator Or Baseline | Related FABP3 ligand BDBM50448439: Kd = 401 nM (same assay system, SPR with human FABP3 expressed in E. coli BL21(DE3)) |
| Quantified Difference | Approximately 2,000-fold higher affinity (0.200 nM vs. 401 nM) |
| Conditions | Surface plasmon resonance (SPR); recombinant human FABP3 expressed in E. coli BL21(DE3); DMPC liposomes |
Why This Matters
The 2,000-fold affinity differential relative to another FABP3-binding compound in the same assay system provides quantitative justification for selecting this specific compound over alternative FABP3 ligands when subnanomolar potency is required.
- [1] BindingDB BDBM50448435 / CHEMBL3122088. Kd: 0.200 nM for N-(2,6-diethylphenyl)-3-phenylpropanamide binding to human FABP3. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448435 View Source
- [2] Synapse (Patsnap). FABP3 – Drugs, Indications, Patents. 2025. https://synapse.patsnap.com View Source
